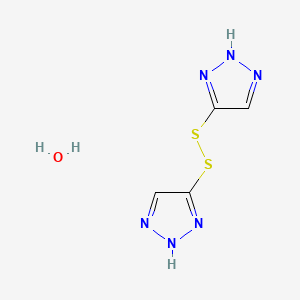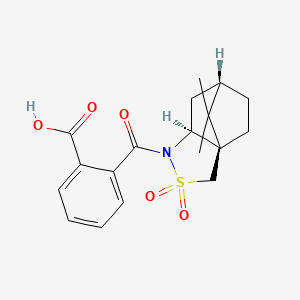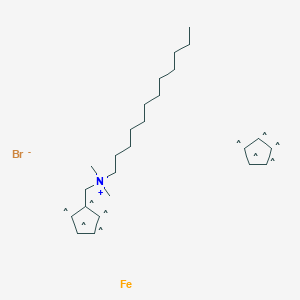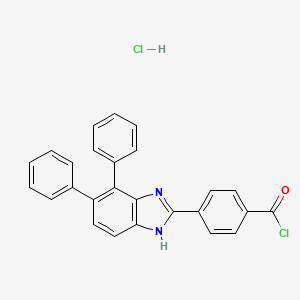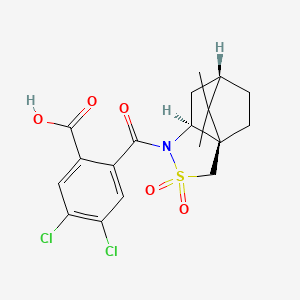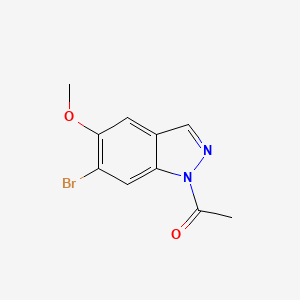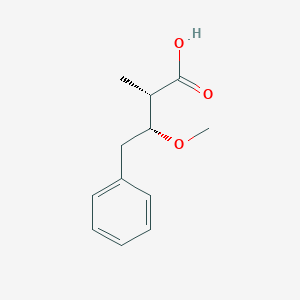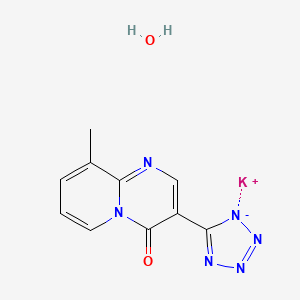
Pemirolast Potassium Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pemirolast Potassium Hydrate (PPH) is a synthetic compound composed of a pyrrolidine ring, a dimethyl group, and a potassium hydrate group. It is a potent anti-inflammatory agent, and has been used in a variety of laboratory and clinical settings since its discovery in the late 1970s. PPH has been studied extensively, and is believed to have a wide range of potential therapeutic applications, including the treatment of allergic rhinitis, asthma, and other inflammatory diseases. In
Applications De Recherche Scientifique
Pemirolast Potassium Hydrate has been studied extensively in laboratory and clinical settings, and has been shown to have a wide range of potential therapeutic applications. In laboratory studies, this compound has been used to investigate the mechanism of action of various inflammatory mediators, including leukotrienes, prostaglandins, and cytokines. In clinical studies, this compound has been used to treat allergic rhinitis, asthma, and other inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of Pemirolast Potassium Hydrate is not fully understood. However, it is believed that this compound acts by inhibiting the production of pro-inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. In addition, this compound has been shown to reduce the release of histamine, which is an important mediator of allergic reactions.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, this compound has been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. In addition, this compound has been shown to reduce the release of histamine, which is an important mediator of allergic reactions. Furthermore, this compound has been shown to reduce the production of nitric oxide, which is a key mediator of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Pemirolast Potassium Hydrate has several advantages for laboratory experiments. First, this compound is relatively easy to synthesize and can be readily obtained from a variety of sources. Second, this compound is a potent anti-inflammatory agent and has been shown to reduce the production of pro-inflammatory mediators. Finally, this compound has been shown to reduce the release of histamine, which is an important mediator of allergic reactions.
However, there are also some limitations to using this compound in laboratory experiments. First, this compound is a synthetic compound and may not be as effective as natural anti-inflammatory agents. Second, this compound is not approved for use in humans and should not be used in clinical trials. Finally, this compound has not been extensively studied and its long-term effects are not fully understood.
Orientations Futures
Despite its potential therapeutic applications, there is still much to be learned about the effects of Pemirolast Potassium Hydrate. Future research should focus on the long-term effects of this compound, as well as its potential therapeutic applications in humans. Additionally, further studies should investigate the mechanism of action of this compound and its ability to reduce the production of pro-inflammatory mediators. Finally, researchers should explore the potential of this compound as an adjuvant therapy in the treatment of allergic rhinitis, asthma, and other inflammatory diseases.
Méthodes De Synthèse
Pemirolast Potassium Hydrate is synthesized through a two-step process. The first step involves the reaction of pyrrolidine with dimethyl sulfoxide (DMSO) and potassium hydroxide to form the intermediate pemirolast. The second step involves the reaction of the intermediate with potassium hydrate to form the final product, this compound. The synthesis of this compound is relatively simple and can be easily performed in a laboratory.
Propriétés
IUPAC Name |
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N6O.K.H2O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;;/h2-5H,1H3;;1H2/q-1;+1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWSQUAEGHGPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)
